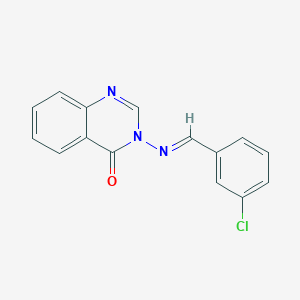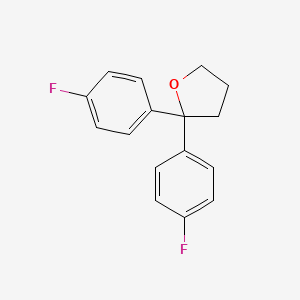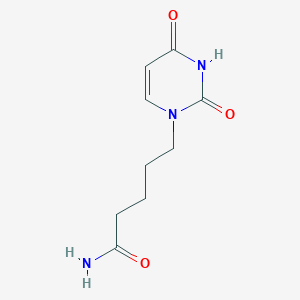
Pyrrolidine, 3-(ethylamino)-1-phenyl-, L-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Ethyl-1-phenylpyrrolidin-3-amine is a chiral compound belonging to the class of substituted pyrrolidines. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a phenyl group attached to the pyrrolidine ring. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Ethyl-1-phenylpyrrolidin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-phenylpyrrolidin-3-one.
Reductive Amination: The 1-phenylpyrrolidin-3-one undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the ethyl group to the nitrogen atom.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods
In an industrial setting, the production of (S)-N-Ethyl-1-phenylpyrrolidin-3-amine may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and consistency of the (S)-enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-Ethyl-1-phenylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can further modify the pyrrolidine ring or the phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
N-Oxides: Formed through oxidation reactions.
Reduced Derivatives: Resulting from reduction reactions.
Substituted Pyrrolidines: Produced via nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(S)-N-Ethyl-1-phenylpyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of (S)-N-Ethyl-1-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-N-Ethyl-1-phenylpyrrolidin-3-amine: The enantiomer of the compound with different spatial arrangement.
N-Methyl-1-phenylpyrrolidin-3-amine: A similar compound with a methyl group instead of an ethyl group.
1-Phenylpyrrolidin-3-amine: The parent compound without the ethyl substitution.
Uniqueness
(S)-N-Ethyl-1-phenylpyrrolidin-3-amine is unique due to its specific chiral configuration, which can result in distinct biological activity and selectivity compared to its enantiomer and other similar compounds.
Eigenschaften
CAS-Nummer |
30764-69-3 |
|---|---|
Molekularformel |
C12H18N2 |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
(3S)-N-ethyl-1-phenylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-2-13-11-8-9-14(10-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
SUKLAXLXOKENAK-NSHDSACASA-N |
Isomerische SMILES |
CCN[C@H]1CCN(C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCNC1CCN(C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12909245.png)

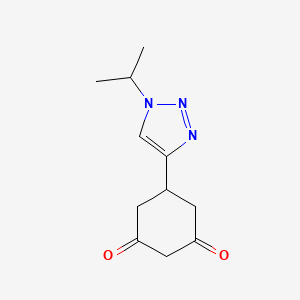
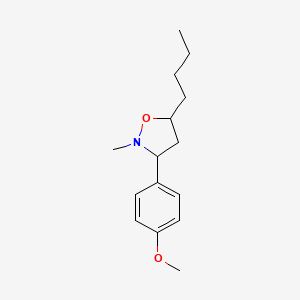

![2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B12909269.png)

![3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B12909282.png)

![3-Butanoyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12909296.png)
